N-(哌啶-3-基甲基)氨基磺酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

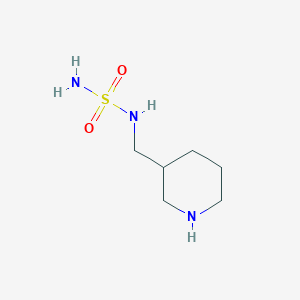

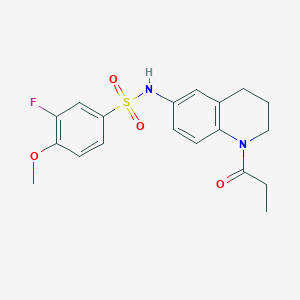

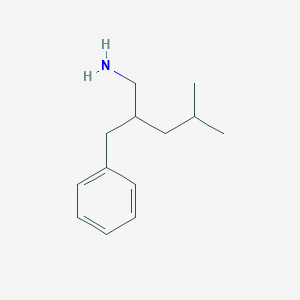

“N-(piperidin-3-ylmethyl)aminosulfonamide” is a chemical compound with the molecular formula C6H15N3O2S and a molecular weight of 193.27. It is a derivative of piperidine, a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds are important synthetic medicinal blocks for drug construction .

Synthesis Analysis

The synthesis of piperidine derivatives, including “N-(piperidin-3-ylmethyl)aminosulfonamide”, has been a significant part of the pharmaceutical industry . A simple and convenient method for N-aminosulfonamide synthesis from the cross-coupling of aryldiazonium tetrafluoroborates and rongalite under metal-free, oxidant-free, and room-temperature conditions has been reported . This method does not require an external amine source .Molecular Structure Analysis

The molecular structure of “N-(piperidin-3-ylmethyl)aminosulfonamide” consists of a piperidine ring attached to a sulfonamide group. The piperidine ring is a six-membered heterocycle with one nitrogen atom and five carbon atoms in the sp3-hybridized state .Chemical Reactions Analysis

Piperidine derivatives, including “N-(piperidin-3-ylmethyl)aminosulfonamide”, are involved in various intra- and intermolecular reactions leading to the formation of substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Physical And Chemical Properties Analysis

“N-(piperidin-3-ylmethyl)aminosulfonamide” has a molecular weight of 193.27 and a molecular formula of C6H15N3O2S. Further physical and chemical properties are not explicitly mentioned in the available literature.科学研究应用

Anticancer Applications

N-(piperidin-3-ylmethyl)aminosulfonamide: derivatives have been studied for their potential as anticancer agents. The piperidine moiety is a common feature in many pharmacologically active compounds, and its incorporation into drug designs has been associated with significant anticancer activity. Research has shown that certain piperidine derivatives can inhibit cancer cell growth and may be effective in treating various types of cancers .

Antimicrobial and Antifungal Properties

The piperidine structure is also explored for its antimicrobial and antifungal properties. Compounds containing the piperidine ring have been found to be effective against a range of bacterial and fungal pathogens, making them valuable in the development of new antibiotics and antifungal medications .

Analgesic and Anti-inflammatory Effects

Piperidine derivatives exhibit analgesic and anti-inflammatory effects, which are crucial in the management of pain and inflammatory conditions. By modulating pain pathways and inflammatory responses, these compounds can provide relief from chronic pain and inflammation-related diseases .

Neuroprotective and Anti-Alzheimer’s Activity

Research has indicated that piperidine derivatives can have neuroprotective properties, potentially playing a role in the treatment of neurodegenerative diseases like Alzheimer’s. Their ability to interact with neural pathways and protect neuronal cells from damage is a promising area of study .

Antipsychotic and Antidepressant Uses

The piperidine core is also present in compounds with antipsychotic and antidepressant activities. These applications are particularly important in the field of mental health, where new therapeutic options are constantly being sought for the treatment of psychiatric disorders .

未来方向

Piperidine derivatives, including “N-(piperidin-3-ylmethyl)aminosulfonamide”, play a significant role in the pharmaceutical industry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Therefore, future research may focus on improving the synthesis methods and exploring the therapeutic applications of these compounds.

作用机制

Target of Action

N-(piperidin-3-ylmethyl)aminosulfonamide is a compound that contains a piperidine moiety . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals . .

Mode of Action

It is known that sulfonimidates, a class of compounds to which n-(piperidin-3-ylmethyl)aminosulfonamide belongs, have been utilized as precursors for polymers, sulfoximine and sulfonimidamide drug candidates, and as alkyl transfer reagents . The stereogenic sulfur center of sulfonimidates can act as viable chiral templates that can be employed in asymmetric syntheses .

Biochemical Pathways

They have been found to regulate several crucial signaling pathways essential for the establishment of cancers such as STAT-3, NF-κB, PI3k/Aκt, JNK/p38-MAPK, TGF-ß/SMAD, Smac/DIABLO, p-IκB etc .

Result of Action

It is known that piperidine-containing compounds have been studied for their potential anticancer applications . They have been found to lead to inhibition of cell migration and help in cell cycle arrest to inhibit the survivability of cancer cells .

属性

IUPAC Name |

3-[(sulfamoylamino)methyl]piperidine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H15N3O2S/c7-12(10,11)9-5-6-2-1-3-8-4-6/h6,8-9H,1-5H2,(H2,7,10,11) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSEIPSQLNISNJP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)CNS(=O)(=O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H15N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(piperidin-3-ylmethyl)aminosulfonamide | |

CAS RN |

1017029-06-9 |

Source

|

| Record name | N-(piperidin-3-ylmethyl)aminosulfonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(2-(benzo[d]thiazol-2-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)thiophene-2-carboxamide](/img/structure/B2984387.png)

![(1H-indol-3-yl)(4-((6-methoxybenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)methanone](/img/structure/B2984390.png)

![1-((4-methoxyphenyl)sulfonyl)-3-(4-methylbenzyl)-2,3-dihydro-1H-imidazo[4,5-b]quinoxaline](/img/structure/B2984397.png)

![N-[[5-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-4-(4-fluorophenyl)-1,2,4-triazol-3-yl]methyl]thiophene-2-carboxamide](/img/structure/B2984401.png)

![N-[4-(Methylthio)benzyl]ethanamine hydrochloride](/img/structure/B2984403.png)

![2-((1-ethyl-6-(4-fluorobenzyl)-3-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-(2-ethylphenyl)acetamide](/img/structure/B2984405.png)